(2,4-Dimethoxyphenyl)(thiophen-2-yl)methanol

Overview

Description

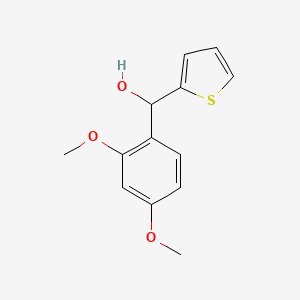

(2,4-Dimethoxyphenyl)(thiophen-2-yl)methanol is an organic compound that features a methanol group attached to a 2,4-dimethoxyphenyl ring and a thiophene ring. This compound is of interest due to its unique structural properties, which combine the characteristics of both aromatic and heterocyclic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethoxyphenyl)(thiophen-2-yl)methanol typically involves the reaction of 2,4-dimethoxybenzaldehyde with thiophene-2-carboxylic acid in the presence of a reducing agent. One common method is the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the reduction of the aldehyde group to a methanol group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethoxyphenyl)(thiophen-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed

Oxidation: (2,4-Dimethoxyphenyl)(thiophen-2-yl)carboxylic acid

Reduction: Various alcohol or alkane derivatives

Substitution: Nitrated or halogenated derivatives of the original compound

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (2,4-Dimethoxyphenyl)(thiophen-2-yl)methanol as an anticancer agent. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

- Cytotoxicity Studies : Research indicates that derivatives of this compound exhibit selective cytotoxicity against human tumor cell lines, including colon (HCT-116), lung, breast, and skin cancers. For instance, specific derivatives showed inhibitory concentrations (IC50) as low as 7.1 μM against HCT-116 cells, demonstrating significant potency compared to standard treatments .

- Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation during cell division. This mechanism is crucial for the development of new anti-mitotic drugs .

Antibacterial Properties

The compound has also been investigated for its antibacterial properties:

- Antibacterial Activity : Preliminary studies suggest that this compound exhibits antibacterial activity against various bacterial strains. The compound's structure allows it to interact with bacterial cell membranes or inhibit essential metabolic processes within the bacteria .

Organic Synthesis Applications

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:

- Synthesis of Novel Compounds : The compound can undergo various chemical reactions, including Friedel-Crafts acylation and other coupling reactions, to produce derivatives with enhanced biological activities . For example, it has been used in the synthesis of substituted indole compounds that target Toll-like receptors (TLR7, TLR8) involved in immune responses .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (2,4-Dimethoxyphenyl)(thiophen-2-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

- (2,4-Dimethoxyphenyl)(thiophen-2-yl)carboxylic acid

- (2,4-Dimethoxyphenyl)(thiophen-2-yl)ethanol

- (2,4-Dimethoxyphenyl)(thiophen-2-yl)methane

Uniqueness

(2,4-Dimethoxyphenyl)(thiophen-2-yl)methanol is unique due to the presence of both a methanol group and a thiophene ring, which confer distinct chemical and physical properties

Biological Activity

(2,4-Dimethoxyphenyl)(thiophen-2-yl)methanol is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antioxidant, anti-inflammatory, and antitumor activities. The synthesis of this compound and its derivatives has been explored in various studies, highlighting its relevance in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethoxyphenol with thiophen-2-carboxaldehyde in the presence of a suitable catalyst. The reaction conditions can be optimized to improve yield and purity. For instance, one study reported a yield of approximately 70% under specific reaction conditions using a microwave-assisted method .

Antioxidant Activity

Antioxidant activity is one of the primary biological properties attributed to this compound. The compound has been shown to exhibit significant free radical scavenging activity. In vitro assays demonstrated that it effectively reduced oxidative stress markers in cell cultures, suggesting its potential use in combating oxidative damage associated with aging and various diseases .

Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. In a study evaluating its effects on lipopolysaccharide-induced inflammation in macrophages, the compound significantly reduced the levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Antitumor Activity

The antitumor activity of this compound has also been investigated. In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis, making it a candidate for further development as an anticancer therapeutic .

Case Study 1: Antioxidant Efficacy

In a controlled study involving human dermal fibroblasts, this compound was applied at varying concentrations. The results indicated a dose-dependent increase in cellular antioxidant enzyme activities (SOD and catalase), supporting its application in skin care formulations aimed at reducing oxidative stress .

Case Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory effects of this compound revealed that it inhibited NF-kB activation in human macrophages exposed to inflammatory stimuli. This inhibition correlated with reduced expression levels of inflammatory mediators such as IL-1β and IL-6. These findings suggest that this compound could be beneficial in treating chronic inflammatory conditions .

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antioxidant | Significant free radical scavenging | Reduces oxidative stress markers |

| Anti-inflammatory | Inhibits cytokine production | Blocks COX enzymes and NF-kB activation |

| Antitumor | Inhibits cancer cell proliferation | Induces apoptosis and cell cycle arrest |

Properties

IUPAC Name |

(2,4-dimethoxyphenyl)-thiophen-2-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3S/c1-15-9-5-6-10(11(8-9)16-2)13(14)12-4-3-7-17-12/h3-8,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHQWJJRPDSLJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(C2=CC=CS2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.